3-Quinolinecarbonitrile, 6-(3-chloropropoxy)-4-hydroxy-7-methoxy-
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Overview
Description
3-Quinolinecarbonitrile, 6-(3-chloropropoxy)-4-hydroxy-7-methoxy- is a chemical compound with the molecular formula C14H12Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 6-(3-chloropropoxy)-4-hydroxy-7-methoxy- involves several steps. One method involves the use of potassium carbonate and sodium iodide in N,N-dimethylformamide at 85°C for 10 hours. Another method involves the use of potassium carbonate in N,N-dimethylformamide at 20°C for 16 hours. These methods highlight the importance of reaction conditions in achieving the desired product.
Chemical Reactions Analysis
3-Quinolinecarbonitrile, 6-(3-chloropropoxy)-4-hydroxy-7-methoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives. Common reagents used in these reactions include potassium carbonate, sodium iodide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Quinolinecarbonitrile, 6-(3-chloropropoxy)-4-hydroxy-7-methoxy- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of quinazoline-pyrrole hybrid compounds, which have potential antitumor activity.
Synthetic Chemistry: This compound serves as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 6-(3-chloropropoxy)-4-hydroxy-7-methoxy- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Quinolinecarbonitrile, 6-(3-chloropropoxy)-4-hydroxy-7-methoxy- can be compared with other similar compounds, such as:
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile: This compound is a useful intermediate in the green preparation of the anti-tumor medication Bosutinib.
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile: This compound is also a key intermediate in the synthesis of Bosutinib
Properties
CAS No. |
380844-30-4 |
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Molecular Formula |
C14H13ClN2O3 |
Molecular Weight |
292.72 g/mol |
IUPAC Name |
6-(3-chloropropoxy)-7-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-12-6-11-10(5-13(12)20-4-2-3-15)14(18)9(7-16)8-17-11/h5-6,8H,2-4H2,1H3,(H,17,18) |
InChI Key |
WJCSIZZQEOWMIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)OCCCCl |
Origin of Product |
United States |
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